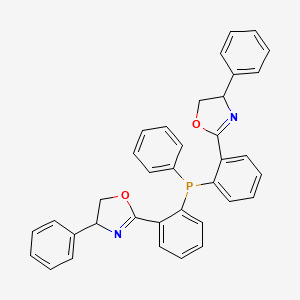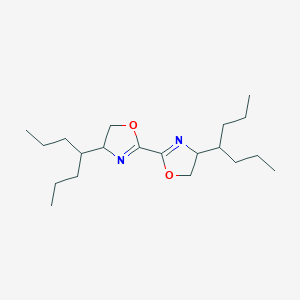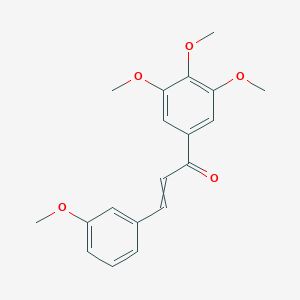
(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylphosphine group: This step involves the reaction of the oxazole derivative with a phenylphosphine reagent under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenylphosphine group can be oxidized to form phosphine oxides.
Substitution: The oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylphosphine group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the oxazole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric catalysis. It forms complexes with transition metals, which can then catalyze enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its ability to form stable complexes with metals might also be useful in imaging and diagnostic applications.
Industry
In the industrial sector, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is crucial for the production of enantiomerically pure compounds.
Mecanismo De Acción
The mechanism by which (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific molecular targets and pathways would depend on the nature of the metal and the type of reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-((Diphenylphosphino)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of both phenylphosphine and oxazole groups. This combination allows it to form highly stable and selective complexes with transition metals, making it particularly valuable in asymmetric catalysis.
Propiedades
Fórmula molecular |
C36H29N2O2P |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
phenyl-bis[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C36H29N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h1-23,31-32H,24-25H2 |
Clave InChI |
RMUAXNNRJVEFSH-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)

![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
